

Physical and chemical properties of (2-Formylphenoxy)acetonitrile

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Compound of Interest

Compound Name: (2-Formylphenoxy)acetonitrile

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An In-depth Technical Guide to (2-Formylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(2-Formylphenoxy)acetonitrile**. It includes detailed information on its characteristics, synthesis, and reactivity, supported by experimental data and safety protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

(2-Formylphenoxy)acetonitrile, with the CAS number 125418-83-9, is a solid organic compound. It possesses a molecular formula of $C_9H_7NO_2$ and a molecular weight of 161.16 g/mol. [\[1\]](#)[\[2\]](#) While specific experimental data on its melting point and solubility are not readily available in published literature, its physical state as a solid suggests a melting point above ambient temperature. For its isomer, 2-(4-Formylphenoxy)acetonitrile (CAS 385383-45-9), a boiling point of 146-148 °C at 0.1 mmHg has been reported.[\[3\]](#)

Structural and Physicochemical Data

Quantitative data for **(2-Formylphenoxy)acetonitrile** and its para-isomer are summarized in the table below for comparative analysis.

Property	(2-Formylphenoxy)acetonitrile	2-(4-Formylphenoxy)acetonitrile	Reference(s)
CAS Number	125418-83-9	385383-45-9	[2] , [3]
Molecular Formula	C ₉ H ₇ NO ₂	C ₉ H ₇ NO ₂	[2] , [3]
Molecular Weight	161.16 g/mol	161.16 g/mol	[2] , [3]
Physical Form	Solid	Solid	[2] ,
Boiling Point	No data available	146-148 °C @ 0.1 mmHg	[3]
Predicted XlogP	1.5	1.5	[4]

Spectroscopic Properties

While specific spectra for **(2-Formylphenoxy)acetonitrile** are not publicly available, the expected spectroscopic characteristics can be inferred from the functional groups present in its structure.

- ¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the benzene ring. An aldehydic proton should appear as a singlet further downfield (around 9.5-10.5 ppm). The methylene protons (-O-CH₂-CN) would likely appear as a singlet in the range of 4.5-5.5 ppm.
- ¹³C NMR: The carbon spectrum would display signals for the aromatic carbons between 110 and 160 ppm. The aldehyde carbonyl carbon would be significantly downfield (190-200 ppm). The nitrile carbon is expected in the 115-125 ppm region, and the methylene carbon adjacent to the oxygen would likely be found around 60-70 ppm.[5][6]
- Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong peak for the carbonyl (C=O) stretch of the aldehyde at approximately 1690-1710 cm⁻¹. A peak for the nitrile (C≡N) stretch should be observed in the 2210-2260 cm⁻¹ region. C-O stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ range, and C-H stretching of the aromatic ring would be seen around 3000-3100 cm⁻¹.[7]

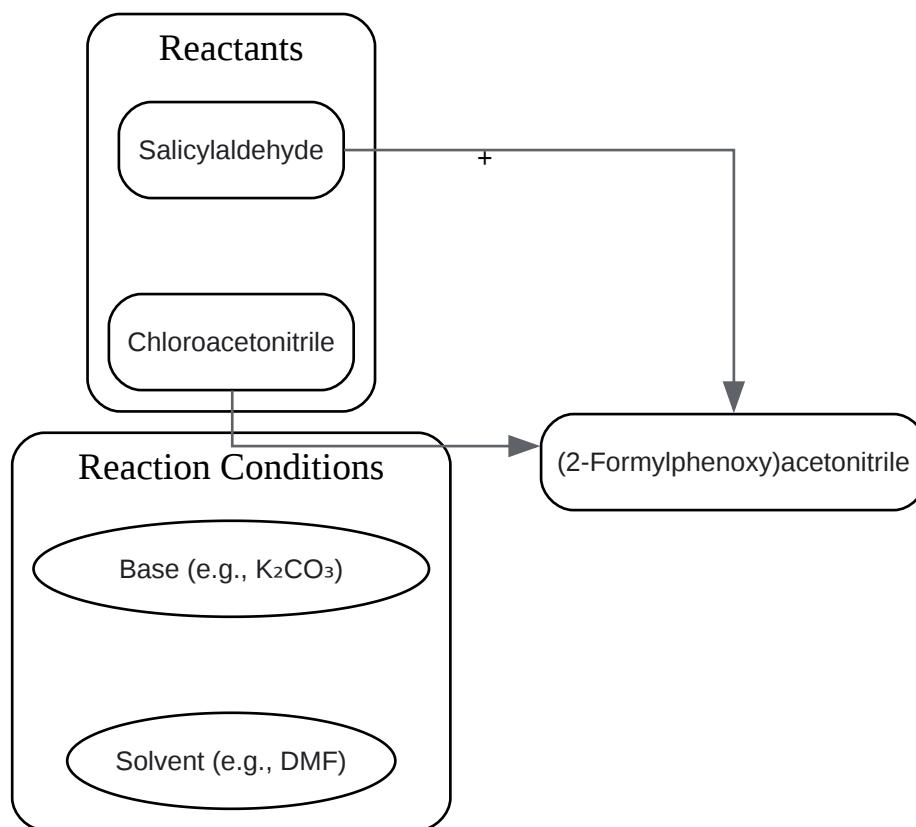
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at $m/z = 161$. Common fragmentation patterns would likely involve the loss of the formyl group (CHO , 29 amu) or the cyanomethyl group (CH_2CN , 40 amu).[8][9]

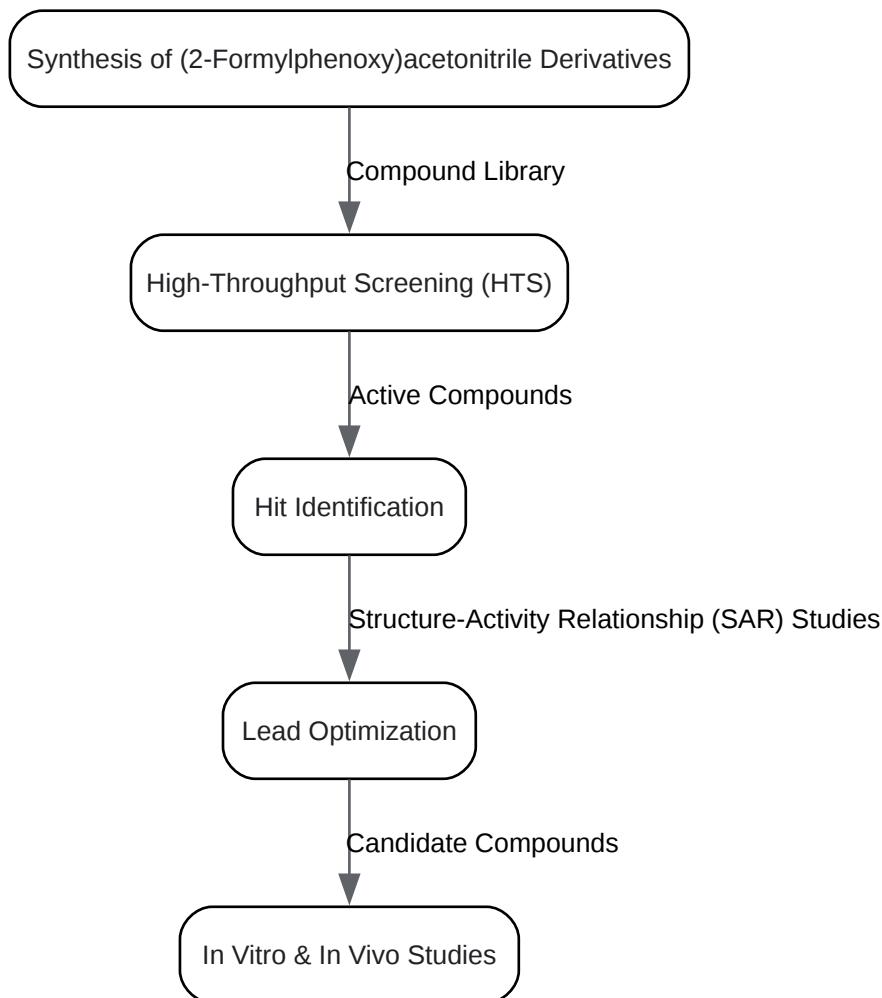
Experimental Protocols

Synthesis of (2-Formylphenoxy)acetonitrile

A specific, detailed experimental protocol for the synthesis of **(2-Formylphenoxy)acetonitrile** is not explicitly documented in readily available literature. However, a plausible synthetic route can be derived from the well-established Williamson ether synthesis, followed by the reaction of salicylaldehyde with an appropriate acetonitrile derivative. A general procedure based on related syntheses is outlined below.[1][10]

Reaction Scheme:





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